Oxacyclododecan-2-one and its derivatives have been the subject of various studies due to their potential therapeutic and biochemical applications. These macrocyclic lactones and related compounds exhibit a range of biological activities, from anti-inflammatory properties to proteolytic activities, which make them promising candidates for drug development and biochemical tools.
Oxa has shown promise as a therapeutic agent in the treatment of lupus-associated kidney disease. In MRL-Fas(lpr) mice, Oxa treatment led to a reduction in kidney disease symptoms, including inflammation, immune cell infiltration, and proteinuria, indicating its potential for treating chronic inflammatory and fibrotic diseases1.
The interaction of CD200 (OX2) with its receptor has been shown to regulate the macrophage lineage. In the absence of CD200, macrophages and related cells become more activated and numerous, leading to an accelerated response to injury and increased susceptibility to autoimmune diseases like experimental autoimmune encephalomyelitis and collagen-induced arthritis2. This suggests that compounds targeting the CD200-CD200 receptor interaction could modulate macrophage activity and have therapeutic potential in inflammatory conditions.
The Co(III) complex of 1-oxa-4,7,10-triazacyclododecane (Co(III)oxacyclen) has been investigated for its proteolytic activity. It exhibits higher proteolytic activity compared to its analogs, making it a better candidate for the development of target-selective artificial metalloproteases, which could be used in the treatment of diseases like Alzheimer's, type 2 diabetes mellitus, and Parkinson's disease3.
OX1 orexin receptors, when activated by orexin-A and orexin-B, can regulate adenylyl cyclase activity through multiple mechanisms. This regulation involves both G protein-dependent and independent pathways, including the involvement of protein kinase C (PKC) isoforms. This complex signaling could be relevant in the development of drugs targeting metabolic and sleep disorders4.
New artificial receptors based on 1,7-dioxa-4,10-diazacyclododecane have been synthesized and shown to bind DNA with high affinity. Their copper(II) complexes exhibit potent DNA cleavage activity and have demonstrated significant in vitro cytotoxicity against cancer cell lines, suggesting their potential use as chemotherapeutic agents5.
Oxacyclododecan-2-one can be synthesized primarily through the lactonization of 11-bromoundecanoic acid. The synthesis involves the following steps:
The molecular structure of oxacyclododecan-2-one features a 12-membered lactone ring. Its structure can be represented as follows:
Oxacyclododecan-2-one undergoes several significant chemical reactions:
Reaction Type | Reagents | Conditions | Major Products |
---|---|---|---|
Oxidation | Potassium permanganate | Aqueous solution | 11-hydroxyundecanoic acid |
Reduction | Lithium aluminum hydride | Anhydrous conditions | 11-hydroxyundecanol |
Substitution | Amines/Alcohols | Basic conditions | Various substituted lactones |
As a macrocyclic ester, oxacyclododecan-2-one's mechanism of action primarily involves its ability to undergo anionic ring-opening polymerization.
The compound's lactone structure allows it to participate in biochemical pathways through polymerization reactions. This process can lead to the formation of polymers that interact with biological molecules, potentially influencing various cellular functions .
The physicochemical properties, such as molecular weight and solubility, affect its absorption, distribution, metabolism, and excretion within biological systems.
Oxacyclododecan-2-one has diverse applications across various scientific fields:
The synthesis of macrocyclic lactones posed formidable challenges in organic chemistry until the mid-20th century due to unfavorable entropic factors and competing intermolecular reactions. Traditional methods required high-dilution conditions (Ziegler's method) to suppress oligomerization, complicating large-scale production. A breakthrough came in 1978 when Galli and Mandolini developed an efficient cyclization protocol using 11-bromoundecanoic acid as a precursor. Their method employed dimethyl sulfoxide (DMSO) as the solvent and potassium carbonate as the base, enabling concentrated reaction conditions (0.075 M) without specialized slow-addition apparatus. This approach achieved remarkable yields of 79–83% for the 12-membered lactone (oxacyclododecan-2-one) and concurrently produced a 24-membered dilactone as a minor byproduct (6–10% yield). This methodology represented a significant advancement in macrocyclic synthesis, allowing single-batch processing of up to 50 g of substrate and demonstrating superior scalability compared to earlier techniques [1]. The procedure also highlighted ring-size dependence in lactonization efficiency: larger rings (15–17 members) formed in near-quantitative yields (>95%) without dilactone contamination, underscoring the conformational flexibility advantage in larger macrocycles [1] [6].
Oxacyclododecan-2-one is a 12-membered macrolactone characterized by a cyclic ester backbone with 11 methylene units and a ketone functionality adjacent to the oxygen heteroatom. Its systematic IUPAC name, oxacyclododecan-2-one, explicitly defines the ring size ("dodecan") and the position of the carbonyl group (C-2). The compound is synonymous with 11-undecanolide, reflecting its linear precursor (11-hydroxyundecanoic acid) and lactonization mode (ω-lactone formation). Key identifiers include the CAS Registry Number 1725-03-7 and molecular formula C11H20O2 (molecular weight: 184.28 g/mol). The structural framework is represented by the linear notation O=C1CCCCCCCCCCO1 (SMILES) and the InChIKey MVOSYKNQRRHGKX-UHFFFAOYSA-N, which encode its atomic connectivity and stereochemical features [2] [4] [7]. Spectroscopic signatures confirm the lactone structure: infrared spectroscopy reveals a strong carbonyl stretch at 1740 cm−1 (CCl4), while 1H NMR (CCl4) displays characteristic shifts at δ 2.30 (broad triplet, 2H, –CH2CO–) and δ 4.14 (broad triplet, 2H, –CH2O–) [1] [10].
Table 1: Standard Identifiers of Oxacyclododecan-2-one
Identifier Type | Value |
---|---|
IUPAC Name | Oxacyclododecan-2-one |
Synonyms | 11-Undecanolide; 1-Oxa-2-cyclododecanone; Undecanoic ω-lactone |
CAS Registry Number | 1725-03-7 |
Molecular Formula | C11H20O2 |
Molecular Weight | 184.28 g/mol |
InChIKey | MVOSYKNQRRHGKX-UHFFFAOYSA-N |
SMILES | O=C1CCCCCCCCCCO1 |
Table 2: Physical Properties
Property | Value | Conditions |
---|---|---|
Boiling Point | 124–126 °C | 13 mmHg |
Melting Point | 2–3 °C | - |
Density | 0.992 g/mL | 25 °C |
Refractive Index | nD20 1.47 | - |
Flash Point | 110 °C (230 °F) | Closed cup |
Physical Form | Colorless liquid | - |
Characteristic Odor | Musk-like | - |
As a prototype medium-sized macrolactone, oxacyclododecan-2-one bridges fundamental conformational studies and practical industrial applications. Thermodynamic analyses reveal its moderate ring strain: the enthalpy of vaporization (ΔvapH) is 66.2 kJ/mol, while the enthalpy of formation for the liquid phase (ΔfH°liquid) is –583 ± 2 kJ/mol [5] [6]. These parameters provide benchmarks for comparing stability across lactone ring sizes. Industrially, its musk-like odor makes it valuable in perfumery, serving as a sustainable alternative to animal-derived musks [3] [8]. Recent innovations exploit its polymer chemistry utility: anionic ring-opening polymerization yields biodegradable polyesters with tunable crystallinity, distinct from ε-caprolactone-derived polymers [2]. Additionally, the lactone serves as a precursor to 11-hydroxyundecanoic acid (via hydrolysis) for specialty surfactants or further macrocyclic derivatization. Advances in renewable synthesis (e.g., ring-closing metathesis of oleic acid esters from olive oil) highlight its role in sustainable manufacturing [3].
Table 3: Thermodynamic Properties
Property | Value | Conditions/Method |
---|---|---|
Enthalpy of Formation (ΔfH°liquid) | –583 ± 2 kJ/mol | Calorimetry [6] |
Enthalpy of Vaporization (ΔvapH) | 66.2 kJ/mol | 365–387 K [5] |
Enthalpy of Fusion (ΔfusH) | 12.61 kJ/mol | 275.3 K [5] |
Triple Point Temperature (Ttriple) | 275.33 K | - [5] |
Table 4: Synthesis Methodologies
Method | Conditions | Yield | Advantages |
---|---|---|---|
ω-Bromoacid Cyclization [1] | K2CO3/DMSO, 100 °C, 1 h | 79–83% | Scalable; no slow addition required |
Ring-Closing Metathesis (RCM) [3] | Grubbs-II catalyst/TFBQ, EtOAc, 50 °C | 90% | Renewable substrates; greener solvents |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1